Synthetic Efficiency: Esterification Yield from Free Carboxylic Acid
Methyl 2,3-dioxoindoline-7-carboxylate is synthesized via Fischer esterification of 2,3-dioxoindoline-7-carboxylic acid with methanol under acid catalysis, achieving a reported yield of approximately 94% . This high-yielding, scalable transformation provides a quantitative benchmark for comparing in-house synthetic preparation versus direct procurement of the pre-formed methyl ester. For laboratories requiring the free carboxylic acid (CAS 25128-35-2) for alternative applications, this yield metric informs cost-benefit decisions regarding procurement of the methyl ester as a precursor for subsequent hydrolysis.
| Evidence Dimension | Synthetic Yield of Methyl Ester Formation |
|---|---|
| Target Compound Data | Methyl 2,3-dioxoindoline-7-carboxylate (CAS 103030-10-0) |
| Comparator Or Baseline | 2,3-Dioxoindoline-7-carboxylic acid (CAS 25128-35-2) as starting material |
| Quantified Difference | Yield of methyl ester formation is ~94% |
| Conditions | Fischer esterification with methanol, acid catalyst (HCl or H₂SO₄), reflux conditions |
Why This Matters
This yield metric enables laboratories to calculate the cost-effectiveness of purchasing the methyl ester directly versus synthesizing it from the commercially available carboxylic acid.
